molecular formula C10H20O B12468851 (1R)-2-isopropyl-5-methylcyclohexan-1-ol CAS No. 904840-84-2

(1R)-2-isopropyl-5-methylcyclohexan-1-ol

Cat. No.: B12468851
CAS No.: 904840-84-2
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UDNWOFFPSA-N
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Description

(1R)-2-Isopropyl-5-methylcyclohexan-1-ol is a chiral alcohol with the molecular formula C10H20O. It is a colorless liquid with a characteristic odor and is commonly used in the fragrance industry. This compound is also known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-isopropyl-5-methylcyclohexan-1-ol typically involves the hydrogenation of carvone, a naturally occurring monoterpene. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the carbonyl group to the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-2-Isopropyl-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Formation of 2-isopropyl-5-methylcyclohexanone.

    Reduction: Formation of 2-isopropyl-5-methylcyclohexane.

    Substitution: Formation of 2-isopropyl-5-methylcyclohexyl chloride or bromide.

Scientific Research Applications

(1R)-2-Isopropyl-5-methylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the fragrance industry for its pleasant odor and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-isopropyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

    Menthol: Another chiral alcohol with a similar structure but different functional groups.

    Carvone: The precursor to (1R)-2-isopropyl-5-methylcyclohexan-1-ol, with a ketone functional group instead of an alcohol.

    Isopulegol: A related compound with similar applications in the fragrance industry.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both isopropyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

904840-84-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8?,9?,10-/m1/s1

InChI Key

NOOLISFMXDJSKH-UDNWOFFPSA-N

Isomeric SMILES

CC1CCC([C@@H](C1)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Origin of Product

United States

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